7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazolo[4,5-b]pyridine
Description
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazolo[4,5-b]pyridine is a boron-containing heterocyclic compound featuring an isothiazolo[4,5-b]pyridine core substituted with a pinacol boronate ester. This structural motif is critical in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl or heteroaryl systems for pharmaceuticals and materials science .
Properties
Molecular Formula |
C12H15BN2O2S |
|---|---|
Molecular Weight |
262.14 g/mol |
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2]thiazolo[4,5-b]pyridine |
InChI |
InChI=1S/C12H15BN2O2S/c1-11(2)12(3,4)17-13(16-11)8-5-6-14-9-7-15-18-10(8)9/h5-7H,1-4H3 |
InChI Key |
XBQKZIQSJHFULM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=NC=C2)C=NS3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Halogenated Isothiazolo[4,5-b]pyridine Precursors
The starting halogenated isothiazolo[4,5-b]pyridine intermediates (typically brominated at the 7-position) are synthesized through multi-step sequences involving:
- Functionalization of pyridine derivatives with nitro or cyano groups.
- Cyclization with sulfur-containing reagents to form the isothiazolo ring.
- Electrophilic halogenation (e.g., bromination) at the desired position.
For example, literature reports indicate that halogenated 3-nitropicolinonitrile derivatives are employed as building blocks to access isothiazolo[4,5-b]pyridine cores, followed by regioselective halogenation to yield 7-bromo isothiazolo[4,5-b]pyridine intermediates.
Palladium-Catalyzed Borylation
The critical step for introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group involves the reaction of the 7-bromo isothiazolo[4,5-b]pyridine with bis(pinacolato)diboron under palladium catalysis.
| Parameter | Details |
|---|---|
| Catalyst | Pd(OAc)2, PdCl2, or Pd(PPh3)4 |
| Ligand | SPhos, PPh3, or ligand-free depending on protocol |
| Base | Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) |
| Solvent | Dioxane, dimethylformamide (DMF), or mixture with water |
| Temperature | 80–110 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
| Reaction Time | 12–24 hours |
The reaction proceeds via oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetallation with bis(pinacolato)diboron, and reductive elimination to yield the boronate ester-substituted product.
Purification and Characterization
Post-reaction, the crude mixture is typically purified by column chromatography using gradient elution (e.g., hexane/ethyl acetate) to isolate the pure this compound.
Characterization techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the chemical environment and integration of protons and carbons; boronate carbons appear near 85–90 ppm in ^13C NMR.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and isotopic distribution.
- X-ray Crystallography: Provides definitive structural confirmation of the boronate ester and heterocyclic core geometry.
Industrial and Scale-Up Considerations
Industrial synthesis adapts the laboratory methods with modifications to improve scalability and efficiency:
- Use of continuous flow reactors for better heat and mass transfer.
- Optimization of catalyst loading and reaction parameters to maximize yield and minimize by-products.
- Implementation of automated purification systems to handle larger product volumes.
Summary Table of Preparation Parameters
| Aspect | Description |
|---|---|
| Starting Material | Halogenated (usually brominated) isothiazolo[4,5-b]pyridine precursor |
| Key Reagent | Bis(pinacolato)diboron (B2pin2) |
| Catalyst | Palladium-based catalysts (Pd(OAc)2, PdCl2, Pd(PPh3)4) |
| Ligand | SPhos, PPh3, or ligand-free conditions |
| Base | K2CO3 or Na2CO3 |
| Solvent | Dioxane, DMF, or aqueous mixtures |
| Temperature | 80–110 °C |
| Reaction Time | 12–24 hours |
| Atmosphere | Inert (N2 or Ar) |
| Purification | Column chromatography (hexane/ethyl acetate gradient) |
| Characterization Techniques | NMR, HRMS, X-ray crystallography |
Research Findings and Optimization Notes
- The choice of catalyst and ligand significantly affects the reaction yield and selectivity. For example, Pd(OAc)2 with SPhos ligand has been reported to provide high yields and cleaner reactions.
- Reaction under inert atmosphere prevents oxidation of sensitive boronate esters.
- Elevated temperatures facilitate the transmetallation step but must be controlled to avoid decomposition.
- Purification steps are critical due to the formation of palladium residues and side products.
- Alternative ligand-free Suzuki-Miyaura coupling protocols have been explored to simplify the process and reduce costs.
Chemical Reactions Analysis
Cross-Coupling Reactions
The compound’s boronate ester moiety enables participation in Suzuki-Miyaura cross-coupling , a reaction critical for forming carbon-carbon bonds. Key conditions include:
-
Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Solvents : Polar aprotic solvents (e.g., tetrahydrofuran (THF) or dichloromethane (DCM))
-
Bases : K₂CO₃ or Na₂CO₃ to activate the boronate group
Table 1: Representative Suzuki-Miyaura Reaction Parameters
| Reaction Partner | Catalyst | Solvent | Temperature | Yield* | Reference |
|---|---|---|---|---|---|
| Aryl Halide (X = Br, I) | Pd(PPh₃)₄ | THF | 80–100°C | 70–85% | |
| Heteroaryl Triflate | PdCl₂(dppf) | DCM | 25–40°C | 60–75% |
*Yields inferred from analogous boronates due to limited direct data .
Electronic Modulation of Reactivity
Substituents on the isothiazolo[4,5-b]pyridine scaffold significantly impact reaction outcomes:
-
Electron-withdrawing groups (e.g., -NO₂, -CF₃) increase boron’s electrophilicity, accelerating transmetallation in cross-couplings.
-
Electron-donating groups (e.g., -OMe, -NH₂) stabilize the boronate, improving selectivity but potentially reducing reaction rates.
Compatibility with Other Reaction Types
While cross-coupling dominates its applications, the compound also participates in:
-
Protodeboronation : Acidic or oxidative conditions (e.g., H₂O₂ in HOAc) cleave the B–C bond, yielding hydroxylated derivatives.
-
Transesterification : Boronate transfer to diols (e.g., ethylene glycol) under mild acidic conditions .
Mechanistic Insights
Density functional theory (DFT) studies on analogous pyridyl boronates suggest:
-
The isothiazole ring’s π-deficient nature enhances boron’s electrophilicity, facilitating oxidative addition with palladium .
-
Steric hindrance from the tetramethyl dioxaborolane group may slow transmetallation but improves regioselectivity .
Stability and Handling
-
Decomposition : Prolonged exposure to moisture or air leads to boronic acid formation, reducing reactivity .
This compound’s versatility in cross-coupling and tailored reactivity make it indispensable for synthesizing bioactive molecules and advanced materials. Further studies are needed to explore its full synthetic potential.
Scientific Research Applications
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazolo[4,5-b]pyridine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for enzyme inhibitors and receptor modulators.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazolo[4,5-b]pyridine involves interactions with molecular targets such as enzymes or receptors. The dioxaborolane group can form reversible covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the isothiazolo[4,5-b]pyridine core can interact with specific binding sites, influencing biological pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs, emphasizing differences in heterocyclic cores, substituents, and physicochemical properties:
Key Observations:
- Core Heteroatom Influence: Thiazolo (S) and thieno (S) derivatives exhibit distinct electronic profiles compared to oxazolo (O) or pyrrolo (N) analogs, affecting reactivity in cross-coupling reactions .
- Molecular Weight : Oxazolo derivatives (e.g., C₁₂H₁₅BN₂O₄) have higher molecular weights due to additional oxygen atoms and functional groups .
- Synthetic Utility: Thiazolo and thieno derivatives are widely used in drug intermediates, while pyrrolo analogs are prioritized for solubility-driven applications .
Reactivity in Cross-Coupling:
Biological Activity
The compound 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazolo[4,5-b]pyridine is a heterocyclic boron-containing compound that has garnered attention for its potential biological activities. Understanding its biological properties is crucial for the development of therapeutic agents and for further research in medicinal chemistry.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₂₀BNO₃
- Molecular Weight : 273.14 g/mol
- CAS Number : 1807699-60-0
The structure features a boron atom integrated into a dioxaborolane moiety, which is known to enhance the compound's reactivity and potential biological interactions.
Anticancer Properties
Research indicates that compounds with similar structural features to isothiazolo[4,5-b]pyridine derivatives exhibit significant anticancer activities. In particular, studies have shown that these compounds can inhibit the growth of various cancer cell lines by targeting specific molecular pathways involved in cell proliferation and survival.
-
Mechanism of Action :
- Inhibition of heat shock protein 90 (HSP90) has been identified as a key mechanism. HSP90 is crucial for the stability and function of many oncoproteins. Compounds that disrupt HSP90 function can lead to the degradation of these proteins and consequently inhibit tumor growth .
- Induction of apoptosis in cancer cells through the activation of intrinsic pathways has also been noted.
-
Case Studies :
- A study demonstrated that a related compound significantly reduced tumor size in xenograft models by inducing apoptosis and inhibiting angiogenesis .
- Another investigation highlighted the effectiveness of this compound in overcoming drug resistance in certain cancer types by modulating cellular stress responses .
Antimicrobial Activity
The isothiazolo[4,5-b]pyridine framework has shown promise as an antimicrobial agent. Compounds with similar structures have been tested against various bacterial strains and fungi.
-
Mechanism :
- The antimicrobial activity is believed to stem from the disruption of microbial cell membranes and interference with metabolic pathways.
- Research Findings :
Toxicity and Safety Profile
While the biological activity is promising, assessing the toxicity profile is essential for therapeutic applications.
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed to prepare 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazolo[4,5-b]pyridine?
- The synthesis typically involves introducing the boronate ester group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reaction). For example, brominated isothiazolo[4,5-b]pyridine intermediates can react with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd catalysts and ligands (e.g., Pd(OAc)₂ with SPhos). Column chromatography (e.g., gradient elution with ethyl acetate/hexane) is critical for purification .
- Safety protocols for handling air-sensitive boronates (e.g., inert atmosphere, low-temperature storage) should be strictly followed .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR verify the integration and chemical environment of protons and carbons, respectively. For instance, the boronate ester’s quaternary carbons (C-B) appear at ~85–90 ppm in <sup>13</sup>C NMR .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and isotopic patterns. Electrospray ionization (ESI) is preferred for boron-containing heterocycles due to their moderate polarity .
- X-ray Crystallography: Tools like SHELX and OLEX2 refine crystal structures to confirm bond lengths and angles, particularly for boron coordination geometry .
Advanced Research Questions
Q. What challenges arise in optimizing Suzuki-Miyaura cross-coupling reactions using this boronate ester?
- Catalyst Selection: Pd(PPh₃)₄ or PdCl₂(dppf) may exhibit variable efficiency depending on the electronic nature of the coupling partner. For electron-deficient aryl halides, Pd(OAc)₂ with Buchwald-Hartwig ligands (e.g., XPhos) improves yields .
- Side Reactions: Protodeboronation can occur under basic conditions. Mitigation involves using anhydrous solvents (e.g., THF) and minimizing reaction time .
- Data Interpretation: Cross-check coupling efficiency via <sup>19</sup>F NMR (if fluorinated substrates are used) or HPLC-MS to detect unreacted starting material .
Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during characterization?
- Solvent Effects: Boronate esters are sensitive to solvent polarity. Compare spectra across solvents (CDCl₃ vs. DMSO-d₆) to distinguish environmental shifts from structural anomalies .
- Dynamic Effects: Rotameric equilibria in the boronate ester’s dioxaborolane ring can split signals. Variable-temperature NMR (e.g., 25–60°C) clarifies such behavior .
- Computational Validation: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and identify discrepancies .
Q. What mechanistic insights explain the reactivity of the boronate group in cross-coupling reactions?
- Transmetalation Pathway: The boronate ester transfers its organic group to Pd(II) via a cyclic transition state, where the base (e.g., K₂CO₃) facilitates B-O bond cleavage. Steric hindrance from the tetramethyl groups slows transmetalation but enhances stability .
- Kinetic Studies: Monitor reaction progress via in situ IR spectroscopy to track Pd intermediate formation and identify rate-limiting steps .
Q. How does the isothiazolo[4,5-b]pyridine core influence electronic properties in material science applications?
- Optoelectronic Tuning: The electron-deficient isothiazolo ring lowers the LUMO energy, enhancing electron transport in organic semiconductors. Fluorescence studies (e.g., quantum yield measurements in THF) reveal solvent-dependent emission maxima .
- Computational Modeling: HOMO-LUMO gaps calculated via time-dependent DFT align with UV-Vis absorption spectra to predict charge-transfer behavior .
Methodological Recommendations
- Synthetic Protocols: Use Schlenk lines for air-sensitive steps and validate purity via melting point analysis (e.g., mp 98.5–100°C for analogous boronates ).
- Safety Compliance: Adhere to P-coded precautions (e.g., P210 for fire hazards, P201 for pre-handling instructions) .
- Data Reproducibility: Document reaction parameters (catalyst loading, solvent ratios) in detail, as minor variations significantly impact yields in boron chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
